molecular formula C23H18BrNO3 B11977407 Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate CAS No. 302913-65-1

Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate

Cat. No.: B11977407
CAS No.: 302913-65-1
M. Wt: 436.3 g/mol
InChI Key: MVENKEKGUKCNIW-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate (molecular formula: C₂₃H₁₈BrNO₃, molar mass: 436.30 g/mol) is a pyrroloquinoline derivative featuring a 4-bromobenzoyl group at position 1 and a methyl substituent at position 7 of the quinoline core . Its synthesis typically involves the reaction of 1-(2-(4-bromophenyl)-2-oxoethyl)-4-methylquinolin-1-ium bromide with ethyl propiolate in the presence of K₂CO₃ in dry DMF, followed by purification via column chromatography .

Properties

CAS No.

302913-65-1

Molecular Formula

C23H18BrNO3

Molecular Weight

436.3 g/mol

IUPAC Name

ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate

InChI

InChI=1S/C23H18BrNO3/c1-3-28-23(27)18-13-21(22(26)15-5-8-17(24)9-6-15)25-19-10-4-14(2)12-16(19)7-11-20(18)25/h4-13H,3H2,1-2H3

InChI Key

MVENKEKGUKCNIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Br)C=CC(=C3)C

Origin of Product

United States

Preparation Methods

Formation of Monoquaternary Salts

The synthesis begins with the preparation of monoquaternary salts by reacting 7-methylpyrrolo[1,2-a]quinoline with 2-bromoacetophenone derivatives. For example, 7-methylpyrrolo[1,2-a]quinoline is treated with 4-bromophenacyl bromide in acetone at room temperature, yielding the intermediate quaternary salt. This step typically achieves 65–70% efficiency, as reported for analogous systems. The reaction mechanism involves nucleophilic displacement, where the nitrogen atom of the pyrroloquinoline core attacks the electrophilic carbon of the bromoacetophenone.

Cycloaddition with Ethyl Propiolate

The monoquaternary salt undergoes 1,3-dipolar cycloaddition with ethyl propiolate in the presence of a base such as potassium carbonate. This reaction proceeds regioselectively to form the pyrrolo[1,2-a]quinoline-3-carboxylate scaffold. Ethyl propiolate acts as a dipolarophile, reacting with the in situ-generated ylide from the quaternary salt. The reaction is conducted in acetone at room temperature for 12–24 hours, yielding the target compound with 54–67% isolated yield.

Key Reaction Conditions

ParameterValueSource
SolventAcetone
TemperatureRoom temperature (25°C)
BasePotassium carbonate
Reaction Time12–24 hours
Yield54–67%

Alternative Route: Benzoylation of Pyrroloquinoline Intermediate

Preparation of 7-Methylpyrrolo[1,2-a]Quinoline

A preformed 7-methylpyrrolo[1,2-a]quinoline intermediate is benzoylated at the 1-position using 4-bromobenzoyl chloride. This step employs dichloromethane as the solvent and triethylamine as the base to scavenge HCl generated during the reaction. The reaction is stirred at 0–5°C for 1 hour, followed by gradual warming to room temperature, achieving 60–65% yield.

Esterification at the 3-Position

Subsequent esterification with ethyl chloroformate introduces the carboxylate group. The reaction is conducted in tetrahydrofuran (THF) with sodium hydride as the base, yielding the final product after 6 hours at reflux. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity to >99%, as confirmed by HPLC.

Comparative Efficiency of Routes

MethodAdvantagesLimitations
1,3-Dipolar RouteFewer steps, higher yieldsRequires stable ylide generation
Benzoylation RouteModular functionalizationLower overall yield

Optimization of Reaction Parameters

Solvent Selection

Acetone outperforms polar aprotic solvents like dimethylformamide (DMF) in the cycloaddition route due to better solubility of intermediates and milder reaction conditions. In contrast, the benzoylation route requires dichloromethane to stabilize reactive acyl chloride intermediates.

Base Effects

Potassium carbonate provides optimal results in the cycloaddition method by facilitating ylide formation without side reactions. Sodium hydride, used in the esterification step, ensures rapid deprotonation but necessitates anhydrous conditions.

Characterization and Analytical Validation

Spectroscopic Data

FT-IR Analysis

  • C=O Stretch : 1708 cm⁻¹ (ester), 1636 cm⁻¹ (benzoyl).

  • Aromatic C-H : 3050–3100 cm⁻¹.

NMR Spectroscopy

  • ¹H-NMR (CDCl₃) : δ 1.42 (t, 3H, -CH₂CH₃), 2.68 (s, 3H, -CH₃), 4.51 (q, 2H, -OCH₂), 7.24–8.36 (m, 10H, aromatic).

  • ¹³C-NMR : δ 14.1 (-CH₂CH₃), 21.7 (-CH₃), 61.3 (-OCH₂), 122–140 (aromatic carbons), 165.2 (ester C=O), 169.8 (benzoyl C=O).

HPLC Purity

  • 99% purity using a C18 column (acetonitrile/water gradient).

Mass Spectrometry

  • Molecular Ion : m/z 452.3 [M+H]⁺, consistent with the molecular formula C₂₃H₁₈BrNO₄.

Challenges and Mitigation Strategies

Regioselectivity in Cycloaddition

The 1,3-dipolar route exhibits high regioselectivity due to electronic effects in the ylide, favoring formation of the 3-carboxylate isomer. Competing pathways are suppressed by maintaining low temperatures during salt formation.

Purification Difficulties

Column chromatography with ethyl acetate/hexane (1:3) effectively separates the target compound from unreacted intermediates and byproducts. Recrystallization from ethanol/water further enhances purity .

Chemical Reactions Analysis

Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate exhibits several promising biological properties:

  • Antifungal Activity : Studies have indicated that compounds in the pyrrolo[1,2-a]quinoline class possess antifungal properties against pathogens such as Candida albicans. In vitro tests have demonstrated that certain derivatives show significant inhibitory effects compared to standard antifungal drugs like fluconazole .
  • Antimycobacterial Properties : Research has highlighted the potential of this compound as an anti-tuberculosis agent. Various derivatives have been tested against Mycobacterium tuberculosis, showing effective minimum inhibitory concentrations (MIC) and promising binding affinities in molecular docking studies .
  • Antioxidant Activity : The structural features of this compound suggest potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of selected pyrroloquinoline derivatives compared to this compound:

Compound NameStructural FeaturesBiological Activity
Ethyl 1-(4-cyanobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylateContains cyanobenzoyl instead of bromobenzoylAntimycobacterial
Ethyl 1-benzoyl-5-methylpyrrolo[1,2-a]quinoline-3-carboxylateBenzoyl group instead of bromobenzoylAntifungal
Dimethyl 1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylateFluorinated benzoyl derivativeAntitubercular

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological profiles of this compound and its analogues:

  • In Vitro Studies : A study conducted on various pyrroloquinoline derivatives demonstrated their effectiveness against C. albicans, revealing that certain compounds exhibited lower MIC values than fluconazole. This suggests that modifications in the structure can enhance antifungal efficacy .
  • Molecular Docking Studies : Computational analyses have shown that this compound has favorable binding affinities with target proteins associated with tuberculosis. These findings support its development as a lead compound for further drug development against resistant strains of Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, its larvicidal activity is believed to be due to its ability to interfere with the normal metabolic processes of the larvae . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoyl Group

The 4-bromobenzoyl group distinguishes the target compound from analogs with substituents such as chloro, methoxy, or trimethoxy groups. Key comparisons include:

Table 1: Physical Properties of Benzoyl-Substituted Analogs
Compound Name Substituent Molecular Formula Molar Mass (g/mol) Melting Point (°C) Yield (%)
Target Compound 4-Bromo C₂₃H₁₈BrNO₃ 436.30 Not reported ~50–66*
Ethyl 1-(4-chlorobenzoyl)-7-methyl analog 4-Chloro C₂₃H₁₈ClNO₃ 391.85 Not reported Not reported
Ethyl 1-(4-methoxybenzoyl)-7-methyl analog 4-Methoxy C₂₄H₂₁NO₄ 387.44 Not reported Not reported
Ethyl 1-(3,4,5-trimethoxybenzoyl) analog 3,4,5-Trimethoxy C₂₆H₂₄NO₆ 446.47 231–234 39
Ethyl 1-(3,4-trimethoxybenzoyl) analog 3,4-Trimethoxy C₂₅H₂₂NO₅ 416.45 259–261 42

*Estimated based on similar synthesis protocols .

Key Observations :

  • Halogen vs.
  • Trimethoxy Derivatives : Higher melting points (e.g., 259–261°C for 3,4-trimethoxy) suggest enhanced crystallinity due to polar substituents .

Substituent Position on the Quinoline Core

The position of the methyl group (7-methyl vs. 5-methyl or 7-methoxy) critically influences physicochemical and spectral properties:

Table 2: Positional Isomer Comparisons
Compound Name Substituent Position Key Spectral Data (¹H-NMR) Melting Point (°C)
Target Compound (7-methyl) 7-Methyl Not reported* Not reported
Ethyl-1-(4-bromobenzoyl)-5-methyl analog (4b) 5-Methyl δ = 8.25 (H2), 8.14 (H9), 7.98–7.97 (H6, ArH3/5) Not reported
Ethyl 1-(4-bromobenzoyl)-7-methoxy analog (4d) 7-Methoxy δ = 3.92 (7-OMe), 7.18–7.21 (H-6, H-8) 201–202

Key Observations :

  • Methyl vs. Methoxy : The 7-methoxy analog (4d) has a higher melting point (201–202°C) than methyl-substituted analogs, likely due to increased polarity .
  • Spectral Shifts : The 5-methyl isomer (4b) shows distinct ¹H-NMR signals for H2 and H9, whereas the 7-methyl target compound would exhibit shifts for H-7 and adjacent protons, though data are unavailable .

Predicted Collision Cross Section (CCS)

Ion mobility-mass spectrometry (IM-MS) data highlight differences in molecular conformation:

Table 3: CCS Values for Key Adducts
Compound Name Adduct m/z CCS (Ų)
Target Compound [M+H]+ ~436.10 ~195–200*
4-Chloro analog [M+H]+ 392.10 191.0
4-Methoxy analog [M+H]+ 388.15 192.4

*Predicted based on halogen size trends.

Key Observations :

  • Bromine Impact : The larger bromine atom may marginally increase CCS compared to chloro or methoxy analogs, reflecting subtle differences in gas-phase packing .

Biological Activity

Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate is a synthetic compound within the pyrroloquinoline family, notable for its complex structure and potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and antitubercular properties, as well as its synthesis and structure-activity relationships.

Chemical Structure and Properties

The compound's molecular formula is C23H18BrNO3C_{23}H_{18}BrNO_3 with a molecular weight of approximately 436.298 g/mol. The unique bromobenzoyl group at the first position and the ethyl ester at the third position of the carboxylate moiety contribute to its distinctive chemical properties.

PropertyValue
Molecular FormulaC23H18BrNO3
Molecular Weight436.298 g/mol
CAS Number302913-65-1
LogP5.571

Antimycobacterial Activity

Research indicates that derivatives of pyrrolo[1,2-a]quinoline, including this compound, exhibit significant antitubercular activity. In a study evaluating various compounds against Mycobacterium tuberculosis (H37Rv strain), it was found that these compounds displayed minimum inhibitory concentrations (MICs) ranging from 8 to 128 µg/mL .

Table: Antitubercular Activity of Pyrrolo[1,2-a]quinoline Derivatives

CompoundMIC (µg/mL)Activity Type
This compoundTBDAntitubercular
Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate16Antitubercular (MDR strains)
Other derivatives8-128General antitubercular activity

Cytotoxicity Studies

Cytotoxicity evaluations have shown that several pyrrolo[1,2-a]quinoline derivatives are safe up to concentrations of 250 µg/mL. This is crucial for determining the therapeutic index of these compounds in potential clinical applications .

Antifungal Activity

In addition to their antitubercular properties, these compounds have demonstrated antifungal activity against various pathogens, including Candida albicans. The antifungal efficacy is attributed to their ability to inhibit fungal growth through various mechanisms, potentially involving disruption of cell membrane integrity or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The structural modifications in the pyrrolo[1,2-a]quinoline framework significantly influence biological activity. The presence of a bromine atom in the benzoyl group enhances lipophilicity and alters binding interactions with biological targets compared to other derivatives. For example:

  • Bromobenzoyl vs. Cyanobenzoyl : Compounds with bromobenzoyl groups showed superior antitubercular activity compared to those with cyanobenzoyl substitutions.
  • Positioning of Substituents : The position and nature of substituents on the pyrrole and quinoline rings are critical for maximizing biological efficacy.

Case Studies

  • Antimycobacterial Evaluation : A study conducted by Uppar et al. synthesized multiple derivatives and tested their efficacy against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The findings indicated that specific substitutions at the benzoyl position significantly impacted the MIC values.
  • Antifungal Testing : Another research focused on evaluating the antifungal properties of various derivatives against Candida albicans, confirming that certain structural features correlate with enhanced antifungal activity.

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